molecular formula C11H12ClNO2 B1331542 N-(3-chloro-2-methylphenyl)-3-oxobutanamide CAS No. 20139-54-2

N-(3-chloro-2-methylphenyl)-3-oxobutanamide

Cat. No.: B1331542
CAS No.: 20139-54-2
M. Wt: 225.67 g/mol
InChI Key: NBLAONBKZUTBFR-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a butanamide moiety

Biochemical Analysis

Biochemical Properties

N-(3-chloro-2-methylphenyl)-3-oxobutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of urease, an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide . This inhibition is crucial in preventing the formation of kidney stones and other related morbidities. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby blocking its catalytic function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to urease results in non-competitive inhibition, where the compound binds to an allosteric site, altering the enzyme’s conformation and reducing its activity . This interaction is characterized by a low inhibition constant (Ki), indicating high binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits key enzymes in the urea cycle, leading to altered ammonia metabolism and reduced urea production . Additionally, it affects the levels of metabolites involved in energy production and oxidative stress response .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, allowing for efficient cellular uptake and distribution . Once inside the cell, it interacts with intracellular binding proteins, facilitating its localization to specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it modulates mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses to stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 3-chloro-2-methylaniline with an appropriate acylating agent. One common method is the acylation of 3-chloro-2-methylaniline with 3-oxobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.

    Medicine: Research has explored its use in developing pharmaceuticals with anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-substituted phenyl ring but differs in its thiazole moiety.

    1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea: Similar in structure but contains a thiourea group instead of an amide.

Uniqueness

N-(3-chloro-2-methylphenyl)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amide linkage and chloro-substituted phenyl ring make it a versatile intermediate for synthesizing various bioactive compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLAONBKZUTBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942171
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
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Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20139-54-2
Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanamide
Source CAS Common Chemistry
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Record name 20139-54-2
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Record name N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chloro-o-tolyl)-3-oxobutyramide
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